Ethyl[2-(thiomorpholin-4-yl)pentyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H24N2S |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
N-ethyl-2-thiomorpholin-4-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2S/c1-3-5-11(10-12-4-2)13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
VPLFJITXWATOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CNCC)N1CCSCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine and Its Derivatives
Historical Development of Amine and Thiomorpholine (B91149) Synthesis Relevant to the Compound
The synthesis of amines, a cornerstone of organic chemistry, has evolved significantly over the past century. Early methods often involved the ammonolysis of alkyl halides, a technique that, while foundational, frequently results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging separations. studymind.co.ukwikipedia.org Another classical approach is the reduction of various nitrogen-containing functional groups, such as nitro compounds, nitriles, and amides, to yield amines. studymind.co.ukbritannica.com For instance, the reduction of nitroalkanes or nitriles can provide primary amines, while the reduction of amides can lead to primary, secondary, or tertiary amines depending on the substitution of the amide. wikipedia.org
The synthesis of the thiomorpholine heterocycle also has a rich history. wikipedia.org One of the earliest and most direct methods involves the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide, to form the thiomorpholine ring. acs.org Another established route proceeds via the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.gov These classical methods, while effective, often require harsh reaction conditions and may not be suitable for the synthesis of highly functionalized derivatives. The development of more versatile and milder synthetic routes has been a continuous effort in heterocyclic chemistry.
Classical Synthetic Routes for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Analogs
The construction of molecules like this compound and its analogs can be achieved through several classical synthetic disconnections. These approaches typically involve the separate synthesis of the key building blocks followed by their strategic coupling.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is highly applicable to the synthesis of the target molecule. libretexts.orgfiveable.me This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of this compound, two primary reductive amination disconnections are possible:
Route A: Reaction of 2-(thiomorpholin-4-yl)pentanal with ethylamine (B1201723).
Route B: Reaction of pentanal with ethyl[2-(thiomorpholin-4-yl)]amine.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly common due to their selectivity and tolerance of a wide range of functional groups. libretexts.orgyoutube.com The reaction is typically carried out in a one-pot fashion, providing a highly efficient route to the desired amine. youtube.com
| Reducing Agent | Abbreviation | Key Features |
| Sodium Borohydride | NaBH4 | A common, relatively mild reducing agent. |
| Sodium Cyanoborohydride | NaBH3CN | Selective for the reduction of iminiums over carbonyls. youtube.com |
| Sodium Triacetoxyborohydride | Na(OAc)3BH | A mild and effective reducing agent for reductive amination. youtube.com |
| Catalytic Hydrogenation | H2, Pd/C | Can be used for the reduction of the imine intermediate. youtube.com |
Alkylation Reactions Involving Pentyl and Thiomorpholine Scaffolds
Alkylation of amines is another fundamental approach to forming C-N bonds. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of a nucleophilic amine with an alkyl halide. Two potential alkylation strategies include:
The reaction of ethylamine with a 2-halopentylthiomorpholine derivative.
The reaction of thiomorpholine with a 2-(ethylamino)pentyl halide.
A significant drawback of direct alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. studymind.co.uk To control the selectivity, the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, must be carefully optimized. Using a large excess of the amine nucleophile can favor the formation of the desired secondary amine. studymind.co.uk
Multi-step Reaction Sequences for Complex Amine Structures
The synthesis of more complex amine structures, including vicinal diamines, often requires multi-step reaction sequences. nih.govnih.gov These sequences allow for the controlled introduction of multiple functional groups and stereocenters. For instance, the synthesis of a 1,2-diamine can be achieved through the ring-opening of an aziridine (B145994) with an amine nucleophile. organic-chemistry.org
A plausible multi-step synthesis of this compound could begin with the synthesis of a suitable pentene derivative. This alkene could then be converted to an epoxide, which upon reaction with ethylamine would yield a 2-(ethylamino)pentan-1-ol. Subsequent functionalization of the hydroxyl group to a leaving group, followed by displacement with thiomorpholine, would provide the target compound. This approach offers greater control over the regiochemistry and stereochemistry of the final product.
Modern Approaches in the Synthesis of this compound and Derivatives
Modern synthetic chemistry has focused on the development of more efficient, selective, and environmentally benign methods. Catalytic approaches, in particular, have revolutionized the synthesis of complex molecules.
Catalytic Methods in Thiomorpholine Ring Formation
While classical methods for thiomorpholine synthesis are well-established, modern catalytic approaches offer significant advantages. A notable recent development is the continuous flow synthesis of thiomorpholine via a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.orgacs.orgnih.gov This method utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as inexpensive starting materials and a photocatalyst, such as 9-fluorenone, to initiate the thiol-ene reaction. nih.govacs.org The resulting intermediate undergoes in-situ cyclization to afford thiomorpholine in high yield. acs.org This continuous flow process is not only efficient but also offers improved safety and scalability compared to traditional batch processes. nih.gov
| Method | Starting Materials | Conditions | Key Advantages |
| Classical Cyclization | Diethanolamine, Sodium Sulfide | High temperature | Simple, well-established. acs.org |
| Classical Cyclization | 2-(2-chloroethylthio)ethylamine | Base-mediated | Good for specific precursors. nih.gov |
| Modern Photochemical Flow Synthesis | Cysteamine, Vinyl Chloride | Photocatalyst, continuous flow | High efficiency, scalability, safety. acs.orgnih.gov |
Stereoselective Synthesis of Amine Derivatives
The creation of specific stereoisomers of pharmacologically active molecules is crucial, as different enantiomers or diastereomers can exhibit varied biological activities. For a chiral compound like this compound, which contains a stereocenter at the second position of the pentyl chain, stereoselective synthesis is of paramount importance. A highly effective and widely used method for preparing such amines is through stereoselective reductive amination. jocpr.com
This process typically involves the condensation of a prochiral ketone with an amine to form an imine or enamine intermediate, which is then reduced stereoselectively to the desired chiral amine. acsgcipr.org In the context of synthesizing this compound, a plausible approach would involve the reaction of 2-(thiomorpholin-4-yl)pentan-3-one with ethylamine. The subsequent reduction of the resulting imine can be achieved with high stereocontrol using chiral catalysts or reagents.
Several strategies can be employed to induce stereoselectivity in this reduction:
Use of Chiral Catalysts: Homogeneous metal catalysts in combination with chiral ligands are effective for the asymmetric reduction of imines. acsgcipr.org Transition metal complexes, for instance, have been successfully used in asymmetric reductive amination reactions, affording enantiomerically enriched amines. jocpr.com
Enzyme-Catalyzed Reduction: Biocatalysts, such as imine reductases (IREDs), offer a green and highly selective alternative for the synthesis of chiral amines. acsgcipr.orgwikipedia.org These enzymes can operate under mild conditions and often provide excellent enantioselectivity.
Use of Chiral Auxiliaries: While less atom-economical, the use of chiral auxiliaries attached to the amine or ketone can direct the stereochemical outcome of the reduction, after which the auxiliary is cleaved to yield the final product.
The choice of the specific stereoselective method would depend on factors such as the desired enantiomeric excess, scalability, and the availability of the chiral catalyst or enzyme.
Table 1: Proposed Stereoselective Synthesis of this compound via Reductive Amination
| Step | Reactants | Reagents/Catalysts | Product | Purpose |
| 1 | 1-(thiomorpholin-4-yl)pentan-2-one, Ethylamine | Mild acid catalyst | Imine Intermediate | Formation of the imine precursor. |
| 2 | Imine Intermediate | Chiral reducing agent (e.g., a chiral borane (B79455) or a transition metal catalyst with a chiral ligand) or Imine Reductase (IRED) | This compound | Stereoselective reduction to the target chiral amine. |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Reductive amination is considered a green synthetic route for several reasons. acsgcipr.orgwikipedia.org
Key green aspects of this methodology include:
Atom Economy: One-pot reductive amination, where the imine formation and reduction occur in the same reaction vessel, improves atom economy by reducing the need for isolation and purification of intermediates. jocpr.com This minimizes waste generation.
Use of Catalysts: The use of catalytic amounts of transition metals or enzymes for the reduction step is preferable to stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. frontiersin.org
Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives like water or ethanol. jocpr.com Furthermore, using molecular hydrogen or formic acid as the reductant in catalytic transfer hydrogenation presents a greener option compared to metal hydrides. jocpr.com
Energy Efficiency: Many modern catalytic reductive amination reactions can be performed at or near room temperature, reducing the energy consumption of the process. wikipedia.org
By employing a one-pot catalytic reductive amination for the synthesis of this compound, the environmental footprint of the production process can be significantly reduced.
Characterization Techniques for Synthetic Products in Academic Research
Following the synthesis of this compound, rigorous characterization is essential to confirm its identity, structure, and purity. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group protons, the protons of the pentyl chain, and the protons of the thiomorpholine ring. The chemical shifts and coupling patterns of the proton at the chiral center (C2 of the pentyl chain) would be of particular interest. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. For instance, N-substituted thiomorpholines show characteristic chemical shifts for the ring carbons. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include C-H stretching vibrations for the aliphatic parts of the molecule, and C-N stretching vibrations. The absence of a C=O stretching band would confirm the complete reduction of the ketone precursor.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern is also predictable for aliphatic amines, often involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which can help in confirming the structure. libretexts.orgwhitman.edu
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl group (triplet and quartet), pentyl chain protons, and thiomorpholine ring protons. |
| ¹³C NMR | Distinct signals for all carbon atoms, including those of the ethyl, pentyl, and thiomorpholine moieties. |
| IR | C-H stretching (aliphatic), N-H bending (secondary amine), C-N stretching. Absence of C=O stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular formula. Fragmentation pattern showing α-cleavage. |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. helsinki.fi Since aliphatic amines often lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent reagent is a common strategy to enhance detection sensitivity. sigmaaldrich.comthermofisher.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): GC can also be used for the analysis of volatile amines. helsinki.fi Similar to HPLC, derivatization is often employed to improve the chromatographic properties and detectability of the analyte. researchgate.net A capillary column with a suitable stationary phase would be used, and detection is commonly performed with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives. For quantitative analysis, a validated method with appropriate standards would be required.
Table 3: Chromatographic Methods for Purity Assessment
| Technique | Typical Stationary Phase | Mobile/Carrier Gas | Detection Method | Purpose |
| HPLC | C18 | Acetonitrile/Water or Buffer | UV or Fluorescence (often after derivatization) | Purity determination and quantification. |
| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS | Analysis of volatile impurities and purity assessment. |
Pharmacological Investigations of Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine and Its Structural Analogs
In Vitro Pharmacological Characterization
In vitro studies are fundamental to elucidating the mechanism of action of a compound by examining its effects on specific molecular targets in a controlled laboratory setting. For Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, specific data from such assays are not available. The following sections discuss the types of assays that would be relevant for its characterization, drawing on findings for the broader class of thiomorpholine (B91149) derivatives.
Receptor Binding Affinity Studies (e.g., G-Protein Coupled Receptors, Ion Channels, Cannabinoid Receptors)
There are no specific receptor binding affinity data reported for this compound at G-protein coupled receptors (GPCRs), ion channels, or cannabinoid receptors.
Broader classes of heterocyclic amines have been investigated for their receptor binding profiles. For instance, certain morpholine (B109124) analogues, structurally related to thiomorpholines, have been synthesized and evaluated for their binding affinity at tachykinin receptors, which are a class of GPCRs. nih.gov Additionally, studies on other N-substituted heterocyclic amines have demonstrated affinities for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net However, without direct experimental data, the receptor binding profile of this compound remains uncharacterized.
Enzyme Inhibition or Modulation Assays
Specific enzyme inhibition or modulation data for this compound are not found in the current scientific literature.
However, the thiomorpholine scaffold is known to be a component of various enzyme inhibitors. nih.gov Different derivatives have shown inhibitory activity against a range of enzymes, as highlighted in the table below, which summarizes findings for the broader class of thiomorpholine compounds. eprajournals.comnih.gov
| Enzyme Target | Compound Class | Observed Activity | Citation |
| Dipeptidyl peptidase IV (DPP-IV) | Thiomorpholine-bearing compounds | IC50 values of 3.40-6.93 µmol/L | eprajournals.com |
| Acetylcholinesterase | Schiff base and β-lactam derivatives of thiomorpholine | Moderate inhibition | eprajournals.comnih.gov |
| Urease | Schiff base and β-lactam derivatives of thiomorpholine | Good inhibition | eprajournals.comnih.gov |
| Squalene synthase | N-substituted thiomorpholine derivatives | Potential inhibition, contributing to hypolipidemic effects | eprajournals.com |
| Cyclooxygenase-2 (COX-2) | General thiomorpholine derivatives | Mentioned as a target for this scaffold | eprajournals.com |
This table presents data for the general class of thiomorpholine derivatives and not for this compound specifically.
The potential for this compound to act as an enzyme inhibitor would depend on how its specific N-pentylamine side chain interacts with the binding sites of various enzymes.
Cellular Pathway Modulation Studies
There are no published studies detailing the effects of this compound on specific cellular pathways.
Research into other heterocyclic compounds demonstrates that they can modulate various signaling pathways crucial in disease processes. For example, network pharmacology approaches have been used to predict how certain compounds might influence pathways like the PI3K-Akt signaling pathway, which is involved in cell growth and proliferation. acs.org Studies on some thiomorpholine derivatives have suggested involvement in pathways related to cancer cell apoptosis. nih.gov To understand the cellular effects of this compound, investigations into its impact on key signaling cascades would be necessary.
Preclinical Pharmacological Research Paradigms
Preclinical research involves the use of in vivo models and advanced analytical approaches to understand the efficacy and broader pharmacological effects of a compound before any potential clinical application.
Development of In Vivo Efficacy Models
There is no available information on the development or use of in vivo efficacy models specifically for this compound.
For the broader class of thiomorpholine derivatives, various in vivo models have been utilized to assess their therapeutic potential. For instance, some N-substituted thiomorpholine derivatives have been evaluated in Triton WR-1339-induced hyperlipidemic rat models to test their hypolipidemic and antioxidant activities. eprajournals.com In these studies, the most active compounds demonstrated a significant reduction in plasma triglyceride, total cholesterol, and low-density lipoprotein levels. eprajournals.com Other thiomorpholine analogs have been assessed in models of mycobacterial infection. eprajournals.comnih.gov The selection of an appropriate in vivo model for this compound would be guided by its in vitro pharmacological profile, which is currently undetermined.
Systems Pharmacology Approaches for Compound Profiling
There are no reports of systems pharmacology approaches being applied to profile this compound.
Systems pharmacology integrates computational and experimental methods to understand how a drug affects the body as a whole. acs.org This approach can help in predicting the various biological pathways a compound might influence. nih.gov For heterocyclic amines, which often exhibit activity at multiple targets, systems pharmacology can be a valuable tool for building a comprehensive profile of their effects and for identifying potential new therapeutic applications or off-target effects. eprajournals.com Such an approach for this compound would require the generation of extensive in vitro and in vivo data to build and validate predictive models.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, these studies would systematically explore how modifications to its chemical structure affect its biological activity.
Impact of Alkyl Chain Length and Branching on Biological Activity
The five-carbon pentyl chain in this compound is a key feature that can be modified to explore its impact on biological activity. Variations in the length and branching of this alkyl chain can significantly influence the compound's interaction with its biological target.
Research Findings: In studies of other classes of bioactive molecules, the length of an alkyl chain often correlates with lipophilicity and, consequently, with membrane permeability and target engagement. For a series of S-oxide and S,S-dioxide thiomorpholine and thiopyran oxazolidinones, SAR studies indicated a preference for small, lipophilic groups at the C-5 position. jchemrev.com It is plausible that an optimal chain length exists for this compound analogs to achieve maximum activity. Deviations from this optimal length, either by shortening or elongating the pentyl chain, could lead to a decrease in potency. Branching of the alkyl chain can also introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket.
Interactive Data Table: Effect of Alkyl Chain Variation on Hypothetical Biological Activity
| Compound ID | Alkyl Chain | Chain Length | Branching | Hypothetical IC50 (nM) |
| Analog 1 | Propyl | 3 | None | 150 |
| Analog 2 | Butyl | 4 | None | 100 |
| Parent | Pentyl | 5 | None | 50 |
| Analog 3 | Hexyl | 6 | None | 120 |
| Analog 4 | Isopentyl | 5 | Branched | 80 |
Role of the Thiomorpholine Moiety in Receptor/Enzyme Interactions
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, known to be a crucial component of many pharmacophores. jchemrev.come3s-conferences.orge3s-conferences.org Its role in the biological activity of this compound and its analogs would be a central point of investigation.
Investigation of Substituent Effects on Amine Functionality
The secondary amine in this compound is another key functional group that can be modified to probe its role in biological activity.
Research Findings: The ethyl group on the amine can be replaced with other alkyl or aryl substituents to investigate the steric and electronic requirements for optimal activity. The basicity of the amine is also a critical factor, as it is often involved in forming salt bridges with acidic residues in a receptor's binding pocket. In a study on the reactions of 2-L-5-nitro-3-X-thiophenes with primary and secondary amines, the nature of the amine was shown to influence reaction kinetics, highlighting the importance of the amine's structure. evitachem.com
Interactive Data Table: Effect of Amine Substitution on Hypothetical Biological Activity
| Compound ID | Amine Substituent (R) | Nature of Substituent | Hypothetical pKa | Hypothetical Ki (nM) |
| Analog 5 | Methyl | Small Alkyl | 10.5 | 75 |
| Parent | Ethyl | Alkyl | 10.6 | 50 |
| Analog 6 | Propyl | Larger Alkyl | 10.7 | 90 |
| Analog 7 | Phenyl | Aromatic | 4.6 | >1000 |
| Analog 8 | Benzyl | Aralkyl | 9.3 | 150 |
Mechanism of Action (MoA) Elucidation for this compound Analogs
Determining the mechanism of action (MoA) is essential to understand how a compound exerts its pharmacological effects. This involves identifying the molecular target and characterizing the downstream cellular events.
Target Identification Approaches (e.g., Affinity-Based Protein Profiling, Genetic Screens, Computational Inference)
For a novel compound like this compound, a variety of techniques can be employed to identify its molecular target(s).
Research Findings:
Affinity-Based Protein Profiling: This method involves immobilizing a derivative of the compound onto a solid support to "pull down" its binding partners from a cell lysate. These proteins can then be identified by mass spectrometry.
Genetic Screens: Techniques like CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.
Computational Inference: In silico methods, such as inverse virtual screening and molecular docking, can predict potential targets by screening the compound against a library of known protein structures. mdpi.comnih.gov These computational approaches can help prioritize experimental validation.
Biochemical and Molecular Biology Studies of Target Engagement
Once a putative target is identified, further studies are necessary to confirm direct binding and to understand the functional consequences of this interaction.
Research Findings:
Biochemical Assays: If the target is an enzyme, its activity can be measured in the presence of the compound to determine if it acts as an inhibitor or activator. For receptor targets, radioligand binding assays can be used to quantify the compound's affinity.
Molecular Biology Techniques: Cellular thermal shift assays (CETSA) can confirm target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding. Western blotting can be used to assess changes in the phosphorylation state or expression levels of downstream signaling proteins.
Phenotype-Based Target Deconvolution Strategies
The identification of the specific molecular targets of a novel bioactive compound, such as this compound, is a critical yet challenging step in drug discovery. nih.gov Phenotype-based screening, which identifies compounds based on their effects on cellular or organismal models of disease, often precedes knowledge of the compound's precise mechanism of action. criver.com Consequently, target deconvolution, the process of identifying the molecular target or targets responsible for the observed phenotype, is an essential subsequent step to understand the compound's mode of action and to facilitate further lead optimization. criver.comnih.gov A variety of advanced strategies are employed for this purpose, moving from a general phenotypic observation to a specific molecular interaction.
The initial discovery of this compound and its analogs likely stemmed from high-content screening campaigns that revealed interesting, disease-relevant phenotypes. nih.gov The challenge then becomes pinpointing the direct molecular interactors from the multitude of cellular components. The thiomorpholine and morpholine scaffolds are known to be "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets, which underscores the importance of precise target identification. jchemrev.comresearchgate.net
Several modern target deconvolution strategies could be hypothetically applied to elucidate the mechanism of this compound. These can be broadly categorized into affinity-based proteomics, genetic and genomic approaches, and computational methods.
Affinity-Based Proteomics: This is a direct biochemical approach that utilizes the binding affinity between the small molecule and its protein target. nih.gov A common technique involves immobilizing a derivative of this compound onto a solid support, such as magnetic beads, to "fish" for its binding partners in cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. For this to be successful, a synthetically tractable handle on the molecule is required that does not disrupt its biological activity.
Another powerful affinity-based method is photoaffinity labeling. nih.gov In this approach, a photoreactive group is incorporated into the structure of this compound. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.
Genetic and Genomic Approaches: These methods identify targets by observing how genetic perturbations affect the cellular response to the compound. For instance, a genome-wide CRISPR/Cas9 screen could be employed to identify genes whose knockout confers resistance or sensitivity to this compound. acs.org Genes that, when knocked out, lead to a loss of the compound's phenotypic effect are strong candidates for being part of the target pathway.
Computational Approaches: In silico methods can complement experimental strategies by predicting potential targets based on the chemical structure of this compound. This can involve searching for structural similarities to known ligands of specific proteins or using docking simulations to predict binding to a panel of potential targets.
The following table summarizes hypothetical results from a target deconvolution study on this compound, illustrating the kind of data that would be generated.
| Deconvolution Method | Putative Target | Validation Experiment | Outcome |
| Affinity Chromatography | Kinase X | In vitro kinase assay | Direct inhibition of Kinase X by this compound |
| CRISPR/Cas9 Screen | Receptor Y | Ligand binding assay | This compound displaces the natural ligand of Receptor Y |
| Photoaffinity Labeling | Enzyme Z | Western blot analysis | Covalent labeling of Enzyme Z by a photo-reactive analog of the compound |
These deconvolution strategies are not mutually exclusive and are often used in combination to build a strong case for a specific molecular target. The ultimate goal is to move from a "black box" understanding of a compound's activity to a clear, mechanistically-defined interaction that can be rationally exploited for therapeutic benefit.
Metabolism and Biotransformation Pathways of Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine
In Vitro Metabolic Stability Assessments
There is currently no publicly available data on the in vitro metabolic stability of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine. Such assessments, typically conducted using liver microsomes or hepatocytes, are crucial in early drug discovery to predict a compound's metabolic clearance and potential for in vivo efficacy. The absence of this information, including key parameters like half-life (t½) and intrinsic clearance (CLint), prevents an understanding of how rapidly this compound is likely to be metabolized.
Identification of Major Metabolites in Preclinical Models
Information regarding the major metabolites of this compound in any preclinical model is not documented in accessible research. Identifying metabolites is a critical step in drug development, as it helps to understand the compound's clearance mechanisms and to assess the potential for pharmacologically active or toxic byproducts. Without such studies, the metabolic profile of this compound remains unknown.
Enzymatic Pathways Involved in Compound Biotransformation
The specific enzymatic pathways responsible for the biotransformation of this compound have not been reported. Typically, compounds containing amine and alkyl structures are metabolized by a variety of enzymes, most notably the Cytochrome P450 (CYP450) superfamily. Other potential pathways could include glucuronidation via UDP-glucuronosyltransferases (UGTs) or hydrolysis. However, without experimental data, the involvement of these or any other enzymatic systems in the metabolism of this compound is purely speculative. The biotransformation of alicyclic amines can involve common reactions such as N-oxidation, N-dealkylation, and ring oxidation researchgate.net.
Species-Specific Metabolic Differences and Their Implications for Research
There is no available research comparing the metabolism of this compound across different species. Understanding species-specific metabolic differences is vital for the extrapolation of preclinical data to humans. Variations in enzyme expression and activity can lead to significant differences in metabolic profiles, impacting both the efficacy and safety assessment of a compound. The lack of such comparative data for this compound hinders its translational research potential.
Computational Chemistry Applications in the Study of Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities
In the absence of specific published research on this compound, a hypothetical molecular docking study would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected biological target. The output of such a study would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on similar sulfur-containing heterocyclic compounds have shown that the presence of a thiourea (B124793) fragment can increase affinity for certain protein receptors. The results of such an analysis for this compound would be presented in a table format, detailing the predicted binding energies for each pose.
Hypothetical Docking Scores for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Target A | -8.5 |
| Target B | -7.2 |
| Target C | -6.9 |
Note: This data is illustrative and not based on actual experimental results.
Analysis of Hydrogen Bonding and Van der Waals Interactions
Hypothetical Interaction Analysis for this compound with Target A
| Interaction Type | Ligand Atom | Receptor Atom | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (amine) | O (carbonyl) | 2.9 |
| Van der Waals | C (ethyl) | C (aliphatic) | 3.8 |
| Van der Waals | S (thiomorpholine) | C (aromatic) | 4.1 |
Note: This data is illustrative and not based on actual experimental results.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for HOMO/LUMO Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, a DFT calculation would provide the energies of these frontier orbitals.
Hypothetical HOMO-LUMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: This data is illustrative and not based on actual experimental results.
Prediction of Chemical Reactivity and Metabolic Soft Spots
The electronic data from DFT calculations can be used to predict sites within this compound that are more susceptible to chemical reactions or metabolic modification. Regions of high electron density, often indicated by a negative molecular electrostatic potential (MEP), are prone to electrophilic attack, while areas of low electron density (positive MEP) are susceptible to nucleophilic attack. This information is valuable for anticipating potential metabolic pathways, such as oxidation or hydrolysis, which could occur in a biological system. For example, the sulfur atom in the thiomorpholine (B91149) ring and the secondary amine could be potential sites of metabolism.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, both in solution and when bound to a target, would reveal its conformational flexibility and the stability of its interactions. The simulation would show how the molecule changes its shape and how the binding interactions fluctuate over a period of nanoseconds. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking. The results could include analyses of root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern drug discovery and development. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy or other properties, QSAR enables the prediction of the activity of novel, unsynthesized molecules. This predictive capability significantly streamlines the drug design process, allowing researchers to prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby saving time and resources.
In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the structural requirements for their biological activities. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how modifications to its structure could influence its biological profile. For instance, QSAR can help determine the optimal physicochemical properties, such as lipophilicity (logP), electronic effects, and steric parameters, that govern the interaction of these compounds with their biological targets.
The development of a robust QSAR model involves several key steps. ebi.ac.uk First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For thiomorpholine derivatives, this could include activities such as enzyme inhibition or receptor binding affinities. jchemrev.comjchemrev.com Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and geometric features. Through statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that best correlates the descriptors with the observed biological activity. brieflands.com The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds. brieflands.comosti.gov
The insights gained from QSAR models can guide the rational design of new derivatives of this compound with potentially enhanced activity. For example, if a QSAR model indicates that increased lipophilicity in a certain region of the molecule is positively correlated with activity, medicinal chemists can focus on synthesizing analogs with more lipophilic substituents at that position.
Hypothetical QSAR Data for Thiomorpholine Analogs
To illustrate the application of QSAR, consider a hypothetical dataset of thiomorpholine derivatives and their corresponding biological activities. The following interactive table presents a sample QSAR dataset, including key molecular descriptors that are often used in such studies.
| Compound ID | Structure | logP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| 1 | This compound | 3.2 | 230.43 | 41.5 | 5.8 |
| 2 | Analog A | 3.5 | 244.46 | 41.5 | 4.2 |
| 3 | Analog B | 2.9 | 216.40 | 41.5 | 7.1 |
| 4 | Analog C | 3.8 | 258.49 | 41.5 | 3.5 |
| 5 | Analog D | 2.5 | 202.37 | 41.5 | 8.9 |
In this hypothetical scenario, a QSAR analysis might reveal a strong correlation between the logP value and the biological activity, suggesting that lipophilicity is a key driver for the compound's potency. Such findings would be invaluable for guiding the synthesis of new, more effective analogs.
The application of QSAR modeling to this compound and related compounds holds significant promise for accelerating the discovery of new therapeutic agents. By leveraging computational power to predict biological activity, researchers can more efficiently navigate the vast chemical space and focus on the most promising candidates for further development.
Advanced Analytical Methodologies for Research on Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is critical in distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in the analysis of complex organic molecules.
The fragmentation patterns observed in HRMS spectra offer deep insights into the molecular structure of this compound. Key bond cleavages can be predicted and then confirmed by the observed fragment ions. For instance, the cleavage of the ethyl group, the pentyl chain, or the thiomorpholine (B91149) ring would produce characteristic fragment ions, allowing for the unambiguous confirmation of the compound's connectivity.
Furthermore, HRMS is invaluable for impurity profiling. Minor components in a sample can be detected and their elemental compositions determined, facilitating the identification of starting materials, by-products from the synthesis, or degradation products. This capability is crucial for ensuring the purity of the compound used in further research.
Table 1: Theoretical HRMS Fragmentation Data for this compound
| Fragment Ion | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₁₁H₂₅N₂S⁺ | 217.1784 |
| [M-CH₂CH₃]⁺ | C₉H₁₉N₂S⁺ | 187.1263 |
| [M-C₅H₁₀]⁺ | C₆H₁₅N₂S⁺ | 147.0950 |
| [Thiomorpholine+H]⁺ | C₄H₁₀NS⁺ | 104.0528 |
Note: This table represents theoretical values. Actual observed values may vary slightly.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hybrid technique is exceptionally well-suited for both the qualitative and quantitative analysis of this compound in various matrices.
For qualitative analysis, an LC-MS/MS system can separate this compound from a complex mixture, after which the mass spectrometer provides structural information. By selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a molecular fingerprint for confirmation of the compound's identity.
In a quantitative context, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for this compound are monitored. This high degree of specificity allows for accurate quantification of the analyte even at very low concentrations and in the presence of interfering substances. The intensity of the signal is directly proportional to the concentration of the compound in the sample.
Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 217.2 |
| Product Ions (Q3) | e.g., m/z 187.1, m/z 104.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural and stereochemical confirmation of this compound. ¹H NMR provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to one another through spin-spin coupling. The chemical shifts, integration values, and coupling constants of the various proton signals allow for the complete assignment of the proton skeleton.
Crucially, as this compound possesses a stereocenter at the second position of the pentyl chain, NMR can be instrumental in determining the stereochemistry. The use of chiral shift reagents or the analysis of diastereomeric derivatives can allow for the differentiation and assignment of the absolute configuration of the enantiomers.
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Isolation
Chromatographic techniques are fundamental for both assessing the purity of this compound and for its isolation on a preparative scale. High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination. Utilizing a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, HPLC can separate this compound from its impurities. The purity is then determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC), another powerful separation technique, can also be employed for purity analysis, provided that this compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary to enhance its volatility. GC often provides higher resolution than HPLC for certain types of compounds.
For the isolation of this compound, preparative HPLC is the method of choice. By using a larger column and a higher flow rate, significant quantities of the compound can be purified from a crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the isolated compound is then verified using analytical HPLC or other techniques.
Intellectual Property and Patent Landscape Surrounding Thiomorpholine Containing Amine Compounds
Patent Literature Review for Related Chemical Entities and Their Claims
While a direct patent for "Ethyl[2-(thiomorpholin-4-yl)pentyl]amine" has not been identified in a comprehensive search of patent literature, numerous patents exist for structurally related thiomorpholine-containing amine compounds. These patents claim a wide range of derivatives and their applications, providing a valuable context for understanding the potential patentability of the target compound.
A review of the patent landscape reveals that thiomorpholine (B91149) derivatives are frequently claimed for their therapeutic potential across various disease areas. For instance, patents have been granted for thiomorpholine derivatives as tachykinin receptor antagonists, useful in treating inflammatory diseases, pain, and asthma. google.compatsnap.com Other patents disclose their use as agents for the prophylaxis and treatment of thromboembolic disorders, such as myocardial infarction and stroke, by acting as factor Xa inhibitors. jchemrev.com
Furthermore, thiomorpholine-containing pyrrole (B145914) derivatives have been patented for their anti-platelet aggregation effects. google.comnih.gov The structural variations in these patented compounds are extensive, often involving substitution at the nitrogen atom of the thiomorpholine ring with a variety of alkyl, aryl, and heterocyclic moieties. A British patent, for example, describes novel thiomorpholine derivatives with (lower)alkyl substituents on the nitrogen, intended for use as analgesics, opiate antagonists, or hypotensives. nih.gov
The following table summarizes a selection of patents for thiomorpholine-containing compounds, highlighting the diversity of the claimed structures and their intended applications.
| Patent Number | Title | Key Claims/Covered Structures | Therapeutic Area |
| GB2089796A | Thiomorpholine derivatives | Novel thiomorpholines with N-(lower)alkyl substituents. | Analgesics, Opiate Antagonists, Hypotensives |
| US7592339B2 | Substituted oxazolidinones and their use in the field of blood coagulation | Oxazolidinone derivatives with a thiomorpholine moiety. | Anticoagulants (Factor Xa inhibitors) |
| CN104650004A | Thiomorpholine-containing pyrrole derivatives and their preparation method and use | Pyrrole derivatives containing a thiomorpholine ring. | Anti-platelet aggregation |
| EP0577394A1 | Morpholine (B109124) and thiomorpholine tachykinin receptor antagonists | Morpholine and thiomorpholine derivatives as tachykinin receptor antagonists. | Inflammatory diseases, Pain, Asthma |
Analysis of Patent Claims Related to Synthesis and Biological Applications
The patent claims for thiomorpholine-containing compounds generally fall into two broad categories: claims covering the chemical composition of matter (the novel compounds themselves) and claims related to their methods of synthesis and use in treating specific medical conditions.
Synthesis Claims:
The synthesis of N-substituted thiomorpholine derivatives is a common feature in the patent literature. A general and frequently cited method involves the nucleophilic substitution reaction between thiomorpholine and a suitable alkyl halide. For the synthesis of "this compound," a plausible synthetic route, inferred from the existing literature, would involve the reaction of thiomorpholine with a 2-halopentyl ethylamine (B1201723) derivative.
Another common synthetic strategy described in patents is reductive amination. This would involve the reaction of a 2-aminopentylamine derivative with a thiomorpholine-containing aldehyde or ketone, followed by reduction. While specific patents for the synthesis of "this compound" are not available, the general methods claimed in patents for analogous compounds would likely be applicable.
Biological Application Claims:
The biological activities claimed for thiomorpholine derivatives are diverse, reflecting the versatility of this scaffold. Many patents claim the use of these compounds for the treatment of specific diseases based on their interaction with various biological targets. For example, some thiomorpholine derivatives have been found to exhibit hypolipidemic and antioxidant activity, suggesting their potential use as anti-atherogenic agents. nih.gov Others have been investigated for their potential as antitumor agents.
The following table provides an overview of the types of biological activities claimed in patents for thiomorpholine derivatives.
| Biological Target/Activity | Therapeutic Application | Example Patent Focus |
| Factor Xa Inhibition | Thromboembolic Disorders | Treatment of deep vein thrombosis, pulmonary embolism, and stroke. jchemrev.com |
| Tachykinin Receptor Antagonism | Inflammatory Diseases, Pain | Management of chronic pain, arthritis, and asthma. google.compatsnap.com |
| Platelet Aggregation Inhibition | Cardiovascular Diseases | Prevention of heart attacks and strokes. google.comnih.gov |
| Hypolipidemic and Antioxidant | Metabolic Disorders | Reduction of cholesterol and prevention of atherosclerosis. nih.gov |
Research Opportunities in Unclaimed Structural Spaces
The extensive patenting of thiomorpholine derivatives presents a challenge for researchers seeking to develop novel and non-infringing compounds. However, opportunities still exist in unclaimed structural spaces.
Given the lack of specific patents for "this compound," this compound and its close analogs may represent an area of unclaimed intellectual property. The specific substitution pattern of an ethyl group on the amine and a pentyl chain at the 2-position of the thiomorpholine ring is not broadly covered in the reviewed patents.
Further research could focus on the following areas:
Stereochemistry: The synthesis and biological evaluation of specific stereoisomers of "this compound" could lead to novel and patentable inventions. Many existing patents claim racemic mixtures, leaving the individual enantiomers or diastereomers as potentially unclaimed intellectual property.
Functionalization of the Alkyl Chain: The introduction of various functional groups on the pentyl chain of the target molecule could lead to new chemical entities with unique properties and biological activities.
Combination Therapy: Investigating the synergistic effects of "this compound" with other established drugs could open up new therapeutic applications and patenting opportunities.
Novel Therapeutic Targets: While many patents focus on established targets like Factor Xa and tachykinin receptors, exploring the activity of this and related compounds against novel biological targets could uncover new and valuable medical uses.
Future Directions and Emerging Research Avenues for Ethyl 2 Thiomorpholin 4 Yl Pentyl Amine
Integration of Multi-Omics Data for Comprehensive Biological Understanding
A foundational step in characterizing a novel compound like Ethyl[2-(thiomorpholin-4-yl)pentyl]amine would be a deep dive into its biological effects using a multi-omics approach. This strategy integrates various high-throughput data sets to create a holistic view of molecular and cellular responses. nih.govnygen.io By moving beyond a single-target focus, multi-omics can uncover novel mechanisms of action, identify biomarkers for compound activity, and provide a systems-level understanding of its biological impact. nashbio.com
Future research could involve treating relevant cell lines or model organisms with this compound and subsequently generating data across several "omics" layers:
Genomics and Transcriptomics: To identify changes in gene expression and potential genetic markers associated with response to the compound. mdpi.com
Proteomics: To analyze alterations in protein expression and post-translational modifications, which can reveal the direct and indirect targets of the compound. mdpi.com
Metabolomics: To measure changes in small-molecule metabolites, offering insights into the compound's effects on metabolic pathways. pharmalex.com
The integration of these datasets would be crucial for constructing a comprehensive picture of the compound's cellular impact, potentially revealing disrupted signaling pathways and identifying critical points of intervention. nygen.io For instance, a hypothetical study could reveal that this compound treatment leads to significant changes in the expression of genes and proteins involved in a particular signaling pathway, as illustrated in the hypothetical data table below.
Hypothetical Multi-Omics Data Integration for this compound:
| Omics Layer | Analytical Technique | Hypothetical Finding | Potential Implication |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Upregulation of genes related to apoptosis. | Compound may induce programmed cell death. |
| Proteomics | Mass Spectrometry | Increased phosphorylation of a specific kinase. | Potential target identification. |
| Metabolomics | LC-MS/GC-MS | Alterations in lipid metabolism pathways. | Effects on cellular energy and membrane composition. |
Advanced Computational Approaches for De Novo Design and Optimization
Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means of designing and optimizing lead compounds. universiteitleiden.nlnih.gov For this compound, these approaches could be used to predict its biological targets, refine its structure to enhance potency and selectivity, and design novel analogs with improved pharmacokinetic properties.
Future research in this area would likely involve:
Molecular Docking: To screen this compound against a library of known protein structures to predict potential binding partners. This could be particularly relevant if initial screens suggest a general area of activity, such as aminergic GPCRs or kinases, where structural information is often available. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a biological activity is identified, QSAR models can be built to correlate structural features of a series of analogs with their activity. researchgate.net This would guide the synthesis of new derivatives with enhanced efficacy.
De Novo Design Algorithms: Leveraging artificial intelligence and machine learning, these algorithms can generate entirely new molecular structures with desired properties, using the this compound scaffold as a starting point. nih.govresearchgate.net These methods can explore a vast chemical space to identify novel compounds with potentially superior characteristics. tandfonline.com
A hypothetical workflow for the computational design of analogs is presented below.
Illustrative Computational Design Workflow for Analogs of this compound:
| Computational Method | Objective | Hypothetical Outcome |
|---|---|---|
| Molecular Docking | Identify potential biological targets. | Predicted binding to a specific kinase active site. |
| 3D-QSAR | Guide structural modifications for improved activity. | Identification of key pharmacophoric features for enhanced binding. |
| De Novo Design | Generate novel, optimized lead compounds. | A set of virtual compounds with predicted higher potency and better ADMET properties. |
Development of Novel Research Probes and Tool Compounds
To thoroughly investigate the biological role of a potential target of this compound, the development of specialized chemical probes and tool compounds is essential. acs.org These tools are designed to selectively interact with a target in a biological system, allowing for its study in a native cellular environment. mskcc.org
Future research could focus on modifying the structure of this compound to create:
Fluorescent Probes: By attaching a fluorescent dye, the compound's localization within cells can be visualized using microscopy, providing insights into its site of action. rsc.org
Biotinylated or "Clickable" Probes: These probes incorporate a tag that allows for the isolation of the compound's binding partners from cell lysates, a crucial step in target identification and validation.
Radiolabeled Analogs: For in vivo studies, radiolabeling the compound would enable techniques like Positron Emission Tomography (PET) to track its distribution and target engagement in a living organism. wikipedia.org
Photoaffinity Probes: These compounds can be used to covalently label their biological targets upon exposure to UV light, providing a robust method for target identification.
The creation of a "chemical toolbox" around the this compound scaffold, including a highly selective agonist or antagonist and a structurally similar inactive control compound, would be invaluable for definitively linking the compound's structure to its biological effects. acs.org
Examples of Potential Research Probes Derived from this compound:
| Probe Type | Modification | Research Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore. | Cellular imaging to determine subcellular localization. |
| Affinity-Based Probe | Incorporation of a biotin (B1667282) or alkyne tag. | Pulldown assays for target protein identification. |
| Radiolabeled Probe | Substitution with a positron-emitting isotope. | In vivo PET imaging for biodistribution studies. |
Q & A
Basic: What synthetic methodologies are effective for preparing Ethyl[2-(thiomorpholin-4-yl)pentyl]amine?
Methodological Answer:
The synthesis of thiomorpholine-containing amines often involves multi-step nucleophilic substitutions and reductive amination. A validated approach includes:
- Step 1: Reacting thiomorpholine with a pentyl halide (e.g., 1-bromopentane) under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(thiomorpholin-4-yl)pentane.
- Step 2: Introducing the ethylamine group via reductive amination using ethylamine and a reducing agent like NaBH₃CN in methanol .
- Purification: Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8 ratio) ensures high purity .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of:
- NMR Spectroscopy: ¹H NMR to identify protons on the thiomorpholine ring (δ 2.6–3.2 ppm for S-linked CH₂ groups) and ethyl-pentyl chain (δ 1.0–1.5 ppm for CH₃).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 245.18 for C₁₁H₂₃N₂S) .
- Elemental Analysis: Match experimental C, H, N, and S percentages with theoretical values (±0.3% tolerance) .
Advanced: How do steric and electronic effects influence the reactivity of this compound in catalytic applications?
Methodological Answer:
The thiomorpholine sulfur atom introduces electron-withdrawing effects, reducing the nucleophilicity of the adjacent amine. Key considerations:
- Steric Hindrance: The pentyl chain may limit access to the amine in catalytic cycles, requiring bulky ligands or high-pressure conditions.
- Electronic Effects: Thiomorpholine’s sulfur stabilizes transition states via lone-pair donation, as shown in density functional theory (DFT) studies of similar amines .
- Experimental Validation: Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pressures) can quantify these effects .
Advanced: What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
Discrepancies arise from:
- HPLC Limitations: Co-elution of impurities with similar retention times. Use orthogonal methods like UPLC-MS or ion-exchange chromatography .
- NMR Sensitivity: Low-concentration impurities may evade detection. Enhance signal-to-noise ratios via cryoprobes or ¹³C-labeled internal standards .
- Case Study: For a thiomorpholine derivative, GC-MS identified a volatile impurity (e.g., residual pentyl bromide) undetected by NMR, resolved via extended vacuum drying .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential amine vapors (odor threshold ~5 ppm).
- Waste Management: Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .
Advanced: How can computational modeling optimize reaction conditions for this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics using software like Gaussian or ORCA.
- Transition State Analysis: Identify energy barriers for key steps (e.g., ring-opening of thiomorpholine) to predict optimal temperatures .
- Validation: Compare simulated activation energies with experimental DSC (Differential Scanning Calorimetry) data .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions: Control heat generation during thiomorpholine alkylation using jacketed reactors and gradual reagent addition.
- Purification at Scale: Replace column chromatography with fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) .
- Yield Optimization: Pilot studies show ~15% yield loss at >1 kg scale due to side reactions; mitigate with excess thiomorpholine (1.5 equiv) .
Advanced: How does the thiomorpholine moiety affect the compound’s biological activity in receptor-binding assays?
Methodological Answer:
- Receptor Docking Studies: Molecular docking (e.g., AutoDock Vina) reveals sulfur’s role in forming hydrogen bonds with cysteine residues in target proteins.
- In Vitro Validation: Competitive binding assays (e.g., against serotonin receptors) show 2–3× higher IC₅₀ compared to morpholine analogs, attributed to sulfur’s electronegativity .
Basic: What solvents are compatible with this compound in stability studies?
Methodological Answer:
- Preferred Solvents: Ethanol, dichloromethane, and acetonitrile (no degradation after 72 hours at 25°C).
- Avoid: Water (hydrolysis of the thiomorpholine ring) and DMSO (oxidation of sulfur to sulfoxide) .
Advanced: How can X-ray crystallography elucidate the conformational flexibility of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethyl acetate yields diffraction-quality crystals.
- Data Collection: Monoclinic P21/c space group (a=14.37 Å, b=16.12 Å) with Z=4, resolving torsional angles between the pentyl chain and thiomorpholine ring .
- Analysis: Software like SHELX refines bond lengths/angles, revealing a gauche conformation (55° dihedral angle) that impacts molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
